molecular formula C26H24N2O5S B11397182 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397182
M. Wt: 476.5 g/mol
InChI Key: RKSXSYRSZOLUSO-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. One common synthetic route includes:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in disease pathways.

    Modulating Receptors: It may bind to and modulate the activity of specific receptors.

    Interfering with Cellular Processes: It may disrupt cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: can be compared with other chromene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-17-13-18(2)25-22(14-17)23(29)15-24(33-25)26(30)27-20-9-11-21(12-10-20)34(31,32)28(3)16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,27,30)

InChI Key

RKSXSYRSZOLUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C

Origin of Product

United States

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